molecular formula C12H17NO7S2 B13862745 2-Methoxy-4-amino-3,5-diethylsulfonyl benzoic acid

2-Methoxy-4-amino-3,5-diethylsulfonyl benzoic acid

Cat. No.: B13862745
M. Wt: 351.4 g/mol
InChI Key: JZOSWFOBPWAKNX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Methoxy-4-amino-3,5-diethylsulfonyl benzoic acid is a compound with the molecular formula C12H17NO7S2 and a molecular weight of 351.4 g/mol. This compound is primarily used in organic synthesis and serves as a building block for various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methoxy-4-amino-3,5-diethylsulfonyl benzoic acid can be achieved through several steps. One method involves reacting 2-methoxy-4-acetamido methyl benzoate with chlorosulfonic acid for 5-10 hours, followed by hydrolysis to obtain 2-methoxy-4-acetamido-5-sulfonyl chloride methyl benzoate. This intermediate is then reacted with sodium sulfite and diethyl sulfate under reflux conditions for 5-10 hours. Finally, hydrochloric acid acidification yields the target compound .

Industrial Production Methods

The industrial production of this compound follows a similar synthetic route but is optimized for higher yield and purity. The process involves multiple steps, including deacetylation, thiocyanation, ethylization, oxidation, and alkaline hydrolysis. The total yield can reach up to 75%, with a purity of 99.5% .

Chemical Reactions Analysis

Types of Reactions

2-Methoxy-4-amino-3,5-diethylsulfonyl benzoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonic acid derivatives.

    Reduction: Reduction reactions can convert the nitro group to an amino group.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl and methoxy groups.

Common Reagents and Conditions

Common reagents used in these reactions include chlorosulfonic acid, sodium sulfite, diethyl sulfate, and hydrochloric acid. Reaction conditions typically involve refluxing and acidification steps .

Major Products

The major products formed from these reactions include various sulfonic acid derivatives and amino-substituted benzoic acids.

Scientific Research Applications

2-Methoxy-4-amino-3,5-diethylsulfonyl benzoic acid is utilized in several scientific research fields:

    Chemistry: It serves as a building block for synthesizing more complex organic molecules.

    Biology: The compound is used in the synthesis of biologically active molecules, including pharmaceuticals.

    Medicine: It is an intermediate in the production of antipsychotic drugs such as amisulpride.

    Industry: The compound is used in the production of various industrial chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Methoxy-4-amino-3,5-diethylsulfonyl benzoic acid involves its interaction with specific molecular targets and pathways. The compound can act as a precursor to biologically active molecules, influencing various biochemical pathways. For example, in the synthesis of antipsychotic drugs, it interacts with dopamine receptors to exert its therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

    2-Amino-4-methoxybenzoic acid: This compound shares a similar structure but lacks the diethylsulfonyl groups.

    2-Methoxy-4-(methylsulfanyl)benzoic acid: This compound has a methylsulfanyl group instead of the diethylsulfonyl groups.

Uniqueness

2-Methoxy-4-amino-3,5-diethylsulfonyl benzoic acid is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. The presence of both methoxy and diethylsulfonyl groups makes it a versatile building block in organic synthesis.

Properties

Molecular Formula

C12H17NO7S2

Molecular Weight

351.4 g/mol

IUPAC Name

4-amino-3,5-bis(ethylsulfonyl)-2-methoxybenzoic acid

InChI

InChI=1S/C12H17NO7S2/c1-4-21(16,17)8-6-7(12(14)15)10(20-3)11(9(8)13)22(18,19)5-2/h6H,4-5,13H2,1-3H3,(H,14,15)

InChI Key

JZOSWFOBPWAKNX-UHFFFAOYSA-N

Canonical SMILES

CCS(=O)(=O)C1=C(C(=C(C(=C1)C(=O)O)OC)S(=O)(=O)CC)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.